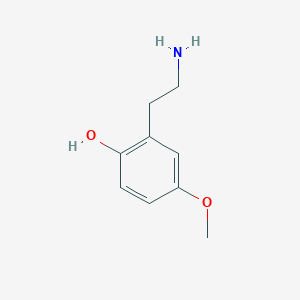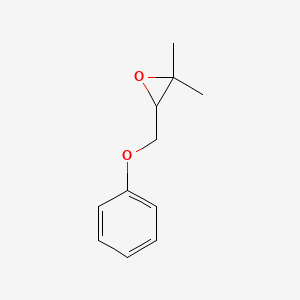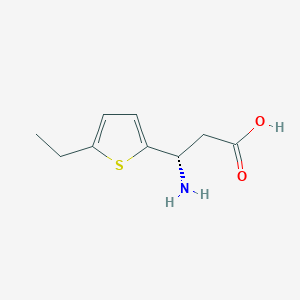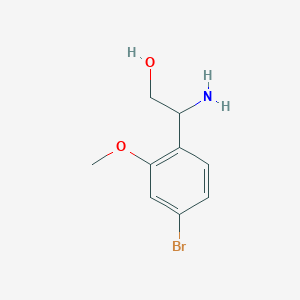
(3-Amino-2-methylpropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-amino-2-methylpropyl chain. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to yield the target product .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to produce boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Coupled organic products, such as biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Amino-2-methylpropyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can also participate in Suzuki-Miyaura coupling reactions, where it transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
(2-Methylpropyl)boronic acid: Similar structure but lacks the amino group.
Phenylboronic acid: Contains a phenyl group instead of the 3-amino-2-methylpropyl chain.
4-Carboxy-2-nitrophenyl boronic acid: Contains additional functional groups that provide different reactivity.
Uniqueness: (3-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
Eigenschaften
Molekularformel |
C4H12BNO2 |
|---|---|
Molekulargewicht |
116.96 g/mol |
IUPAC-Name |
(3-amino-2-methylpropyl)boronic acid |
InChI |
InChI=1S/C4H12BNO2/c1-4(3-6)2-5(7)8/h4,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
DZTWPWBBBQUWNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(C)CN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)





![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)


![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)




